
N-(Diphenylmethylidene)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diphenylmethylidene)glycine, commonly known as DPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is a derivative of glycine and is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of DPG is not fully understood. However, it is believed that DPG acts as an inhibitor of glycine reuptake. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including the regulation of the nervous system. DPG may also act as an allosteric modulator of glycine receptors.
Biochemical and Physiological Effects:
DPG has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant properties in animal models. DPG has also been shown to have neuroprotective effects in vitro and in vivo. Additionally, DPG has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPG has several advantages for use in lab experiments. It is readily available and easy to synthesize. DPG is also stable and has a long shelf life. However, DPG has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of DPG in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. DPG may also have potential applications in the development of new agrochemicals and fragrances. Additionally, further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
Conclusion:
In conclusion, DPG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is synthesized through a simple reaction between benzaldehyde and glycine and has been extensively used in scientific research. DPG has various biochemical and physiological effects and has potential applications in the development of new drugs, agrochemicals, and fragrances. Further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
Métodos De Síntesis
DPG can be synthesized through a simple reaction between benzaldehyde and glycine. The reaction involves the condensation of benzaldehyde and glycine in the presence of a catalyst, such as acetic acid. The resulting product is DPG, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
DPG has been extensively used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including drugs, agrochemicals, and fragrances. DPG has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
2-(benzhydrylideneamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBPFFXHQZDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620437 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136059-92-2 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

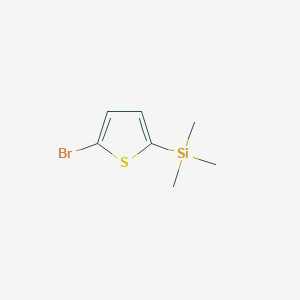
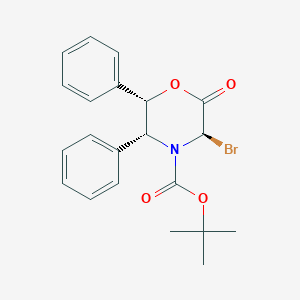

![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)


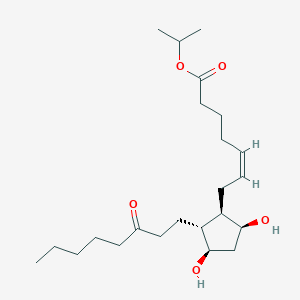
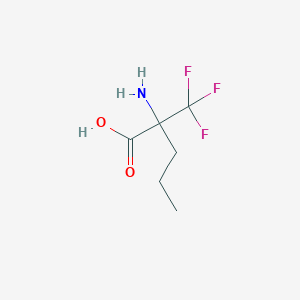


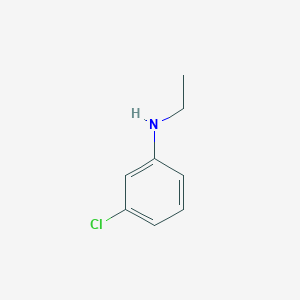
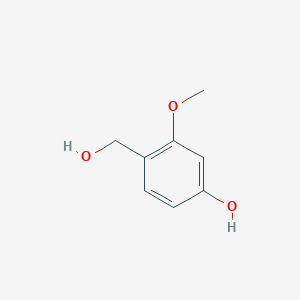
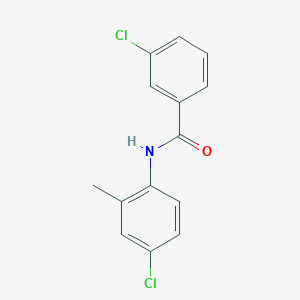
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)